molecular formula C25H30N2O B4983513 1-(9-anthrylmethyl)-N,N-diethyl-3-piperidinecarboxamide

1-(9-anthrylmethyl)-N,N-diethyl-3-piperidinecarboxamide

货号: B4983513
分子量: 374.5 g/mol
InChI 键: HATUQCPEOIVRCN-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-(9-anthrylmethyl)-N,N-diethyl-3-piperidinecarboxamide, commonly known as ANK-3, is a novel compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. ANK-3 belongs to the class of piperidinecarboxamide compounds and has been found to exhibit significant pharmacological activity in various in vitro and in vivo studies. In

作用机制

ANK-3 acts as a potent inhibitor of the voltage-gated sodium channel Nav1.7. This channel is involved in the transmission of pain signals and is expressed in sensory neurons. By inhibiting Nav1.7, ANK-3 reduces the transmission of pain signals and exhibits analgesic effects. ANK-3 also exhibits anticonvulsant activity by reducing the excitability of neurons.
Biochemical and Physiological Effects:
ANK-3 has been found to exhibit potent analgesic and anticonvulsant effects in animal models. It has also been found to exhibit minimal toxicity and side effects, making it a promising compound for further development. ANK-3 has been shown to have a long duration of action, making it a potential candidate for sustained-release formulations.

实验室实验的优点和局限性

ANK-3 has several advantages for lab experiments. It is a novel compound that exhibits potent pharmacological activity and has the potential to be developed as a therapeutic drug. It has been optimized for high yield and purity, making it a viable compound for scientific research. However, ANK-3 also has some limitations for lab experiments. It is a relatively new compound, and its pharmacokinetics and pharmacodynamics need to be further studied. Additionally, the mechanism of action of ANK-3 needs to be elucidated further to fully understand its pharmacological effects.

未来方向

There are several future directions for the research and development of ANK-3. Firstly, further studies are needed to fully understand the mechanism of action of ANK-3. Secondly, the pharmacokinetics and pharmacodynamics of ANK-3 need to be further studied to optimize its therapeutic potential. Thirdly, ANK-3 has the potential to be developed as a novel analgesic drug and further studies are needed to explore its efficacy and safety in humans. Fourthly, ANK-3 has been found to exhibit anticonvulsant activity and further studies are needed to explore its potential as a treatment for epilepsy. Finally, ANK-3 has the potential to be developed as a sustained-release formulation, which could improve its efficacy and reduce dosing frequency.

合成方法

The synthesis of ANK-3 involves the reaction of 9-bromomethylanthracene with diethylamine in the presence of sodium hydride to form 1-(9-anthrylmethyl)-N,N-diethyl-3-aminopropane. This intermediate is then reacted with ethyl chloroformate and piperidine to form ANK-3. The synthesis of ANK-3 has been optimized to achieve high yields and purity, making it a viable compound for scientific research.

科学研究应用

ANK-3 has been found to exhibit significant pharmacological activity in various in vitro and in vivo studies. It has been shown to act as a potent inhibitor of the voltage-gated sodium channel Nav1.7, which is involved in the transmission of pain signals. ANK-3 has been found to exhibit analgesic effects in animal models of pain and has the potential to be developed as a novel analgesic drug. ANK-3 has also been found to exhibit anticonvulsant activity and has the potential to be developed as a treatment for epilepsy.

属性

IUPAC Name

1-(anthracen-9-ylmethyl)-N,N-diethylpiperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30N2O/c1-3-27(4-2)25(28)21-12-9-15-26(17-21)18-24-22-13-7-5-10-19(22)16-20-11-6-8-14-23(20)24/h5-8,10-11,13-14,16,21H,3-4,9,12,15,17-18H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HATUQCPEOIVRCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1CCCN(C1)CC2=C3C=CC=CC3=CC4=CC=CC=C42
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。